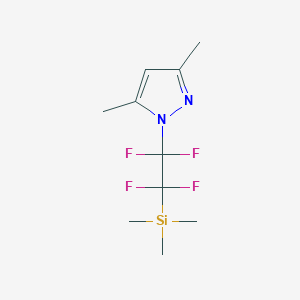

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane (DMPT) is an organosilicon compound with a chemical formula of C10H18F4N2Si. It has a molecular weight of 268.331. This compound serves as a nucleophilic source of the pyrazolyltetrafluoroethyl moiety in reaction with electrophiles such as aromatic aldehydes .

Chemical Reactions Analysis

The trimethylsilyl group in the compound, which consists of three methyl groups bonded to a silicon atom, is characterized by chemical inertness and a large molecular volume . This makes it useful in a number of applications, including serving as a nucleophilic source of the pyrazolyltetrafluoroethyl moiety in reaction with electrophiles .Aplicaciones Científicas De Investigación

Development of New Trifluoromethylation Reactions

This compound is used in the development of new trifluoromethylation reactions . It is used to solve the problems of efficiency, selectivity, and CF3-source in the area of trifluoromethylation reactions .

Synthesis of Trifluoromethylated Alkynes, Alkenes, and β-Trifluoromethyl Alcohols

By employing common feedstocks such as terminal alkynes and simple alkenes, a variety of valuable CF3-containing building blocks including the trifluoromethylated alkynes, alkenes, and β-trifluoromethyl alcohols can be synthesized in one step .

Construction of C (sp)-CF3, C (sp2)-CF3, and C (sp3)-CF3 Bonds

These processes, namely trifluoromethylation, hydrotrifluoromethylation, and hydroxytrifluoromethylation, allow the distinctive construction of C (sp)-CF3, C (sp2)-CF3, and C (sp3)-CF3 bonds, respectively .

Preparation of α-Trifluoromethyl Esters and Ketones

This reagent also enables the preparation of α-trifluoromethyl esters and ketones directly from α-diazo carbonyl compounds under mild conditions .

Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles

An interrupted click reaction, using CuI/phen as the catalyst and (trifluoromethyl)trimethylsilane (TMSCF3) as the nucleophilic CF3 source, has been developed to synthesize 5-trifluoromethyl 1,2,3-triazoles in one step from readily available terminal alkynes and azides .

Synthesis of 4- (Trifluoromethyl)pyrazoles and 4-Trifluoromethyl-4-Isoxazolines

Domino 5-endo-dig cyclization/trifluoromethylation of α, β-alkynic tosylhydrazones and propargylic N-hydroxylamines allows convenient access to 4- (trifluoromethyl)pyrazoles and 4-trifluoromethyl-4-isoxazolines, respectively .

Preparation of 2- and 3- (Trifluoromethyl)indoles

By employing easily accessible 2-alkynylanilines and the low-cost fluoroform-derived CuCF3 reagent, both 2- and 3- (trifluoromethyl)indoles can be prepared in good yields with no ambiguity of the CF3 position .

Synthesis of 3- (Trifluoromethyl)benzofurans

Analogous cyclization/trifluoromethylation of 2-alkynylphenols can afford 3- (trifluoromethyl)benzofurans . One of the compounds was identified as a promising antibacterial and antifungal agent .

Safety and Hazards

The safety data sheet for a similar compound, (3 5-DIFLUOROPHENYLETHYNYL)TRIMETHYLSIL, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water but do not induce vomiting .

Propiedades

IUPAC Name |

[2-(3,5-dimethylpyrazol-1-yl)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F4N2Si/c1-7-6-8(2)16(15-7)9(11,12)10(13,14)17(3,4)5/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIGQLSSVJHTGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C(F)(F)[Si](C)(C)C)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F4N2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)

![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)

![Ethyl 5-butyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2860348.png)